REACTION_SMILES
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[C:32]12([OH:33])[CH2:34][CH:35]3[CH2:36][CH:37]([CH2:38][CH:39]([CH2:40]3)[CH2:41]1)[CH2:42]2.[CH2:1]1[CH:2]2[CH2:3][CH:4]3[CH2:5][CH:6]1[CH2:7][CH:8]([CH2:9]2)[CH2:10]3.[CH3:43][C:44](=[O:45])[OH:46].[O:31].[OH:11][N:12]1[C:13](=[O:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]2[C:21]1=[O:22].[c:23]1([O:24][CH3:25])[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[C:1]1(=[O:11])[CH:2]2[CH2:3][CH:4]3[CH2:5][CH:6]1[CH2:7][CH:8]([CH2:9]2)[CH2:10]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1C2CC3CC1CC(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1
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Name
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Type
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product
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Smiles
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O=C1C2CC3CC(C2)CC1C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |